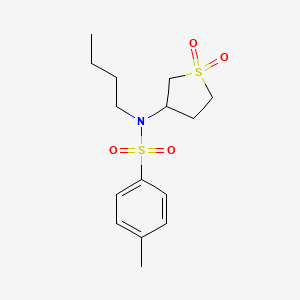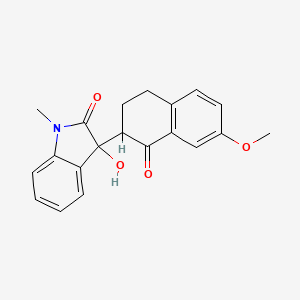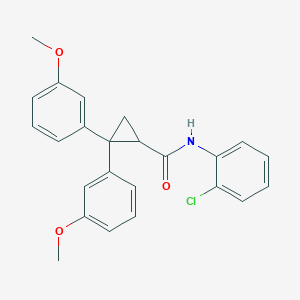
1-(1-adamantyl)-3-(1-piperidinyl)-1-propanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-adamantyl)-3-(1-piperidinyl)-1-propanone hydrochloride, commonly known as Adapromine, is a chemical compound that belongs to the class of adamantane derivatives. It was first synthesized in the 1960s and has since been studied for its potential applications in scientific research. Adapromine is known to have a unique mechanism of action and has been found to exhibit various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Adapromine involves the inhibition of monoamine oxidase (MAO), an enzyme that breaks down monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO, Adapromine increases the levels of these neurotransmitters in the brain, which can have various effects on mood, behavior, and cognition.
Biochemical and Physiological Effects:
Adapromine has been found to exhibit various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can improve mood and cognitive function. Adapromine has also been found to decrease the activity of MAO-B, an enzyme that is involved in the breakdown of dopamine. This can help to slow the progression of Parkinson's disease, a neurodegenerative disorder that is characterized by the loss of dopamine-producing neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Adapromine has several advantages and limitations for lab experiments. One of the main advantages is its unique mechanism of action, which can be useful for studying the role of dopamine in various physiological and pathological conditions. Adapromine is also relatively easy to synthesize and can be obtained in large quantities. However, Adapromine has some limitations, including its potential toxicity and the fact that it can interact with other drugs and supplements.
Orientations Futures
There are several future directions for research related to Adapromine. One area of interest is the potential use of Adapromine in the treatment of cancer. Adapromine has been found to exhibit anti-cancer activity in vitro, and further studies are needed to determine its efficacy in vivo. Another area of interest is the development of new derivatives of Adapromine with improved pharmacological properties. Finally, more research is needed to fully understand the mechanism of action of Adapromine and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, Adapromine is a chemical compound that has been studied for its potential applications in scientific research. It has a unique mechanism of action and has been found to exhibit various biochemical and physiological effects. Adapromine has several advantages and limitations for lab experiments, and there are several future directions for research related to this compound. By further exploring the potential applications of Adapromine, we may be able to develop new treatments for a range of diseases and disorders.
Méthodes De Synthèse
The synthesis of Adapromine involves the reaction of adamantane with chloroacetyl chloride, followed by the addition of piperidine. The resulting product is then treated with hydrochloric acid to obtain Adapromine hydrochloride. The overall reaction can be represented as follows:
Applications De Recherche Scientifique
Adapromine has been widely studied for its potential applications in scientific research. It has been found to exhibit various pharmacological properties, including dopamine agonist and monoamine oxidase inhibitor activity. Adapromine has been used in research related to Parkinson's disease, depression, and drug addiction. It has also been studied for its potential use in the treatment of cancer.
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-piperidin-1-ylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.ClH/c20-17(4-7-19-5-2-1-3-6-19)18-11-14-8-15(12-18)10-16(9-14)13-18;/h14-16H,1-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGPUJWFAXPHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=O)C23CC4CC(C2)CC(C4)C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(2-chloro-6-methylphenoxy)propyl]piperidine](/img/structure/B5230952.png)
![methyl [(4-amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5230960.png)
![3,5-dichloro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5230976.png)
![5,5'-[1,3-phenylenebis(oxy)]bis(2,2'-biisoindole-1,1',3,3'-tetrone)](/img/structure/B5230983.png)


![3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1-methyl-1H-indole](/img/structure/B5231005.png)

![4-benzyl-1-[3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)propanoyl]piperidine](/img/structure/B5231053.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5231062.png)
![N-(3,4-dimethylphenyl)-2-(2,4-dioxo-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5231066.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5231074.png)